
Cinobufagin
Vue d'ensemble
Description
La cinobufagine est un ingrédient actif naturel isolé de la médecine traditionnelle chinoise Venenum Bufonis, qui est la sécrétion séchée de la glande post-auriculaire ou de la glande cutanée du Bufo gargarizans Cantor ou du Bufo melanostictus Schneider . Il s'agit d'un stéroïde bufanolide cardiotoxique qui a des effets similaires à ceux de la digitaline et est utilisé en médecine traditionnelle chinoise . La cinobufagine a montré un potentiel dans le traitement du cancer, car elle peut induire l'apoptose des cellules tumorales et l'arrêt du cycle, inhiber la prolifération, la migration, l'invasion et l'autophagie des cellules tumorales, réduire l'angiogenèse et inverser la multirésistance aux médicaments des cellules tumorales .
Méthodes De Préparation
La cinobufagine peut être isolée de la médecine traditionnelle chinoise appelée ChanSu, qui est faite à partir des sécrétions du Bufo gargarizans . Le processus d'isolement implique l'élution de la rés ibufogénine par chromatographie sur colonne de gel de silice en utilisant un rapport 5:1 de cyclohexane à l'acétone comme solvant dans la phase mobile. Ensuite, la cinobufagine et la bufaline peuvent être séparées et purifiées en utilisant une colonne de chromatographie liquide haute performance avec un solvant méthanol-eau 72:28 .
Analyse Des Réactions Chimiques
La cinobufagine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut déclencher des dommages à l'ADN et activer la voie mitochondriale et la voie des récepteurs de la mort, conduisant à l'apoptose . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'activation de la caspase et l'inhibition des kinases de protéines tyrosine/sérine telles que l'EGFR, l'ERBB2 et la CDK2 . Les principaux produits formés à partir de ces réactions comprennent les cellules apoptotiques et la prolifération réduite des cellules tumorales .
Applications de la recherche scientifique
La cinobufagine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il a été démontré qu'elle avait des effets pharmacologiques antitumoraux, ce qui en fait un agent thérapeutique prometteur pour le cancer . Elle peut induire l'apoptose des cellules tumorales, inhiber la prolifération, la migration, l'invasion et l'autophagie des cellules tumorales, réduire l'angiogenèse et inverser la multirésistance aux médicaments des cellules tumorales . De plus, la cinobufagine possède des propriétés immunomodulatrices et analgésiques, et elle peut inhiber la sécrétion d'aldostérone et de cortisol dans les cellules cortico-surrénales humaines . En chimie, la cinobufagine est utilisée pour étudier les mécanismes de l'apoptose et les effets des stéroïdes bufanolides .
Mécanisme d'action
La cinobufagine exerce ses effets en induisant l'apoptose et l'arrêt du cycle des cellules tumorales, en inhibant la prolifération, la migration, l'invasion et l'autophagie des cellules tumorales, en réduisant l'angiogenèse et en inversant la multirésistance aux médicaments des cellules tumorales . Elle déclenche des dommages à l'ADN et active la voie mitochondriale et la voie des récepteurs de la mort . De plus, la cinobufagine peut inhiber les kinases de protéines tyrosine/sérine telles que l'EGFR, l'ERBB2 et la CDK2, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . Elle module également les réponses immunitaires innées humaines et déclenche une activité antibactérienne en régulant à la hausse l'expression de peptides antimicrobiens et en induisant la sécrétion d'activité antibactérienne des neutrophiles .
Applications De Recherche Scientifique
Pharmacological Properties
Cinobufagin exhibits a range of pharmacological effects, including:
- Antitumor Activity : It has been shown to inhibit the proliferation of various cancer cell types, including liver, lung, colorectal, and breast cancers. The compound induces apoptosis and cell cycle arrest while reducing angiogenesis and reversing drug resistance in tumor cells .
- Analgesic Effects : In pain models, this compound has been reported to enhance the expression of beta-endorphins in tumor tissues, suggesting its potential in managing cancer-related pain .
- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, which could be beneficial in cancer therapy by enhancing the body’s anti-tumor immunity .
Anticancer Mechanisms
The anticancer mechanisms of this compound are multifaceted:
- Inhibition of Oncogenic Pathways : this compound inhibits key signaling pathways such as EGFR and STAT3, which are often overactive in cancer cells. This inhibition leads to decreased cell proliferation and increased apoptosis .
- Induction of Apoptosis : Studies have shown that this compound triggers apoptosis through mitochondrial pathways and death receptor pathways, leading to cell death in various cancer cell lines .
- Preclinical Studies : In vivo studies using xenograft models have demonstrated that this compound significantly suppresses tumor growth and prolongs survival in treated mice compared to control groups .
Case Study 1: Glioblastoma Treatment
A study involving U87MG-EGFR glioblastoma cells showed that this compound administration resulted in significant tumor growth inhibition and prolonged survival in nude mice models. The treatment led to reduced levels of phosphorylated EGFR and STAT3, indicating effective pathway inhibition .
Case Study 2: Non-Small Cell Lung Cancer
Research on non-small cell lung cancer demonstrated that this compound effectively blocked STAT3 signaling and induced apoptosis in cancer cells. The results indicated a dose-dependent relationship between this compound administration and tumor growth suppression .
Case Study 3: Pain Management
In a model of cancer pain, this compound increased paw withdrawal latency during hyperalgesia tests. It also elevated beta-endorphin levels in tumor tissues, suggesting its potential as an analgesic agent for cancer-related pain management .
Table 1: Summary of Pharmacological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antitumor | Induces apoptosis; inhibits proliferation | |
Analgesic | Enhances beta-endorphin expression | |
Immunomodulatory | Modulates immune responses |
Table 2: Preclinical Findings on Tumor Types Responsive to this compound
Tumor Type | Response to this compound | Mechanism |
---|---|---|
Glioblastoma | Significant growth inhibition | EGFR/STAT3 pathway inhibition |
Non-Small Cell Lung Cancer | Induces apoptosis | Mitochondrial pathway activation |
Liver Cancer | Reduces cell migration/invasion | Cell cycle arrest |
Mécanisme D'action
Cinobufagin exerts its effects by inducing tumor cell apoptosis and cycle arrest, inhibiting tumor cell proliferation, migration, invasion, and autophagy, reducing angiogenesis, and reversing tumor cell multidrug resistance . It triggers DNA damage and activates the mitochondrial pathway and the death receptor pathway . Additionally, this compound can inhibit protein tyrosine/serine kinases such as EGFR, ERBB2, and CDK2, leading to cell cycle arrest and apoptosis . It also modulates human innate immune responses and triggers antibacterial activity by upregulating the expression of antimicrobial peptides and inducing the secretion of neutrophil antibacterial activity .
Comparaison Avec Des Composés Similaires
La cinobufagine est similaire à d'autres bufadiénolides telles que la rés ibufogénine, la bufaline, la gamabufotaline, l'arénobufagine et la bufotaline . Ces composés partagent des effets pharmacologiques similaires, y compris une activité antitumorale, des propriétés immunomodulatrices et la capacité d'induire l'apoptose . La cinobufagine est unique en sa capacité à inhiber les kinases de protéines tyrosine/sérine et à moduler les réponses immunitaires innées humaines . Cela en fait un agent thérapeutique prometteur pour le cancer et d'autres maladies.
Activité Biologique
Cinobufagin, a bioactive compound derived from the skin of the Chinese toad (Bufo gargarizans), has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Mechanisms of Action
This compound exhibits potent anticancer effects across various cancer cell lines. The primary mechanisms through which it operates include:
- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and EGFR .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, disrupting normal cell division and proliferation .
- Inhibition of Migration and Invasion : By modulating epithelial-mesenchymal transition (EMT) markers, this compound reduces the migratory and invasive capabilities of cancer cells .
Case Studies
-
Colorectal Cancer (CRC) :
- This compound significantly inhibited the proliferation, migration, and invasion of CRC cell lines (HCT116, RKO, SW480) in vitro. The half-maximal inhibitory concentration (IC50) values were reported as 0.7821 μM, 0.3642 μM, and 0.1822 μM respectively .
- In vivo studies demonstrated reduced tumor growth in xenograft models, suggesting its potential as a STAT3 inhibitor for CRC therapy.
- Liver Cancer :
- Melanoma :
Immunomodulatory Effects
Recent findings have highlighted this compound's role in modulating immune responses. It has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 from human monocyte-derived macrophages, indicating potential applications in inflammatory diseases .
Comparative Efficacy
The following table summarizes the IC50 values and biological effects observed in various cancer types treated with this compound:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Effect on Tumor Growth |
---|---|---|---|---|
Colorectal Cancer | HCT116 | 0.7821 | Inhibition of STAT3 pathway | Reduced |
RKO | 0.3642 | Induction of apoptosis | Reduced | |
SW480 | 0.1822 | Suppression of EMT | Reduced | |
Liver Cancer | HepG2 | 0.2 | Induction of G2/M arrest | Significant inhibition |
Melanoma | A375 | Not specified | Targeting EGFR/CDK pathways | Increased survival |
Propriétés
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-37-1 | |
Record name | Cinobufagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinobufagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinobufagin venom toad | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINOBUFAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.